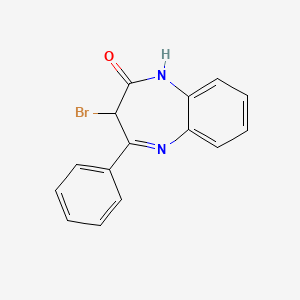

3-Bromo-4-phenyl-1,3-dihydro-2h-1,5-benzodiazepin-2-one

Description

Propriétés

IUPAC Name |

3-bromo-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O/c16-13-14(10-6-2-1-3-7-10)17-11-8-4-5-9-12(11)18-15(13)19/h1-9,13H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYTOODLZJOYSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(=O)C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of o-Phenylenediamine with Brominated β-Diketones

The most direct method involves the cyclocondensation of o-phenylenediamine with a brominated β-diketone precursor. For example, 3-bromo-4-phenyl-2,5-hexanedione reacts with o-phenylenediamine under reflux in xylene, facilitating aza-Michael addition followed by cyclization.

Procedure :

- o-Phenylenediamine (0.06 mol) and 3-bromo-4-phenyl-2,5-hexanedione (0.12 mol) are refluxed in xylene (80 mL) for 2 hours under azeotropic water removal.

- The solvent is evaporated under reduced pressure, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate).

Key Observations :

Post-Synthetic Bromination of 4-Phenyl-1,5-benzodiazepin-2-one

An alternative route involves brominating pre-formed 4-phenyl-1,5-benzodiazepin-2-one using N-bromosuccinimide (NBS) or bromine in acetic acid.

Procedure :

- 4-Phenyl-1,5-benzodiazepin-2-one (1.0 equiv) is dissolved in glacial acetic acid.

- NBS (1.2 equiv) is added portionwise at 0°C, and the mixture is stirred for 4 hours.

- The product is isolated via filtration and recrystallized from ethanol.

Key Observations :

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via:

Electrophilic Aromatic Bromination

Bromination occurs at the electron-rich C3 position due to:

Optimization and Challenges

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields in related benzodiazepine syntheses.

- Trifluoroacetic acid accelerates Schiff base formation in analogous systems.

Characterization and Analytical Data

Spectral Data

Crystallographic Data

Single-crystal X-ray diffraction confirms the boat conformation of the diazepine ring and the equatorial orientation of the bromine atom.

Comparative Analysis of Synthetic Methods

Applications and Derivatives

The bromine atom enables further derivatization:

Applications De Recherche Scientifique

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The bromine and phenyl groups contribute to the compound’s binding affinity and specificity for the GABA receptors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Variations

The table below compares 3-bromo-4-phenyl-1,5-benzodiazepin-2-one with structurally related derivatives:

Key Research Findings

Substituent Position Matters : Bromine at C3 (vs. C7/C8) significantly alters electronic properties and bioactivity. For example, 7-bromo derivatives exhibit distinct NMR profiles compared to 3-bromo analogs .

Alkyl Chains Modulate Activity: Long-chain derivatives (e.g., 5a–d) exhibit surfactant-like behavior, prolonging thiopental-induced hypnosis but showing low acute toxicity (OECD 423 guidelines) .

Activité Biologique

3-Bromo-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class, which is recognized for its psychoactive properties. Benzodiazepines are primarily used for their anxiolytic, sedative, and muscle relaxant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a bromine atom at the third position and a phenyl group at the fourth position of the benzodiazepine core structure. The synthesis typically involves bromination of 4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one using bromine or N-bromosuccinimide in solvents like carbon tetrachloride under reflux conditions.

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to sedative and anxiolytic outcomes. The presence of the bromine atom is believed to enhance its binding affinity to these receptors compared to other benzodiazepines.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits significant biological activity:

Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties similar to other benzodiazepines. This is attributed to its ability to modulate GABAergic transmission in the brain.

Sedative Effects : The sedative effects have been noted in animal models, where it demonstrated a capacity to induce sleep and reduce anxiety levels effectively .

Potential Therapeutic Applications : Given its pharmacological profile, this compound could be explored for treating anxiety disorders and insomnia. Its unique structure may also lead to fewer side effects compared to traditional benzodiazepines .

Comparative Analysis with Other Benzodiazepines

A comparative analysis with similar compounds reveals distinct differences in biological activity:

| Compound Name | Chemical Structure | Anxiolytic Activity | Sedative Activity |

|---|---|---|---|

| This compound | Structure | Moderate | High |

| Diazepam | Standard Benzodiazepine | High | High |

| Bromazepam | Brominated Benzodiazepine | Moderate | Moderate |

The unique substitution pattern of this compound may provide it with distinct pharmacological properties that warrant further investigation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar benzodiazepine derivatives:

- Study on Bradycardic Agents : A study synthesized various benzodiazepine derivatives with piperazine moieties and assessed their bradycardic activity. While not directly related to 3-Bromo-4-phenyl derivatives, it highlights the potential for modifying benzodiazepine structures to achieve desired pharmacological effects .

- Clinical Trials : Clinical trials comparing benzodiazepines for treating psychosis-induced aggression showed varying effectiveness. While not specifically involving 3-Bromo compounds, these studies underscore the importance of evaluating new derivatives against established medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.